molecular formula C17H14Cl2N4OS B5602943 4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol

4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B5602943
M. Wt: 393.3 g/mol
InChI Key: CMFDCNUOBRNPHW-AWQFTUOYSA-N
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Description

4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H14Cl2N4OS and its molecular weight is 393.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.0265376 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Applications : A series of 1,2,4-triazole derivatives, including compounds structurally related to "4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol," have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown significant activity against a range of microorganisms, suggesting their potential utility in the development of new antimicrobial agents. Notably, certain derivatives have been found to possess good or moderate activities against test microorganisms, indicating their potential as lead compounds in antimicrobial drug discovery (Bektaş et al., 2010).

Chemical Synthesis and Characterization

  • Novel Heterocyclic Compounds : Research has focused on the synthesis of new heterocyclic compounds using triazole derivatives as key intermediates. These studies are fundamental in the development of compounds with potential pharmacological activities. For instance, triazole-based Schiff bases have been synthesized and characterized, demonstrating the versatility of triazole derivatives in organic synthesis and their relevance in medicinal chemistry (Rajurkar et al., 2016).

Biological and Pharmacological Studies

  • Antioxidant and Antitumor Activities : Some derivatives of triazole thiol compounds have been evaluated for their antioxidant and antitumor activities. These studies highlight the potential of triazole derivatives in the development of new therapeutic agents with the capability to manage oxidative stress-related diseases and cancer (El-Moneim et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition : Triazole-based Schiff bases have also been investigated for their corrosion inhibitory action on various metals in acidic environments. These studies have important implications in the field of materials science, particularly in the development of novel corrosion inhibitors that can extend the lifespan of metal-based structures (Mary et al., 2021).

Properties

IUPAC Name

4-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c1-11-21-22-17(25)23(11)20-9-12-4-2-3-5-16(12)24-10-13-6-7-14(18)8-15(13)19/h2-9H,10H2,1H3,(H,22,25)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFDCNUOBRNPHW-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.